1-(difluoromethyl)-3,5-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with difluoromethyl, dimethyl, and sulfonamide groups
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring is typically formed through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using difluorocarbene reagents or through the reaction with ClCF₂H.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.
Scientific Research Applications
1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-3,5-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can interact with amino acid residues in the active site of enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with difluoromethyl and sulfonamide groups. These compounds share some chemical properties but differ in their biological activity and applications. For example:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Difluoromethylated Spiroindolenines: Studied for their potential in medicinal chemistry.
Properties
Molecular Formula |
C20H19F2N5O2S |
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Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-N-[1-(naphthalen-1-ylmethyl)pyrazol-3-yl]pyrazole-4-sulfonamide |
InChI |
InChI=1S/C20H19F2N5O2S/c1-13-19(14(2)27(23-13)20(21)22)30(28,29)25-18-10-11-26(24-18)12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11,20H,12H2,1-2H3,(H,24,25) |
InChI Key |
GFOTZDIJNPSQII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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